molecular formula C16H16N2O3 B2647370 3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 690688-85-8

3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2647370
CAS RN: 690688-85-8
M. Wt: 284.315
InChI Key: PXQKZODPLQMBLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Radical Protodeboronation : Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach . While this work primarily focuses on alkyl boronic esters, it provides insights into the functionalization of boron-containing compounds. Diels–Alder Reactions : Furfural derivatives can participate in Diels–Alder reactions with maleimides . Although not directly related to Furandione , understanding these reactions sheds light on the reactivity of furan-based compounds.


Chemical Reactions Analysis

  • Hydromethylation : The radical protodeboronation method mentioned earlier could potentially lead to hydromethylation of alkenes, yielding anti-Markovnikov products .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6280–6285. Link

: Direct Diels–Alder reactions of furfural derivatives with maleimides. (2021). Green Chemistry, 23(1), 76–82. Link <

properties

IUPAC Name

11-(furan-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-5-1-3-13-12-7-11(9-18(13)15)8-17(10-12)16(20)14-4-2-6-21-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQKZODPLQMBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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